molecular formula C7H5NO2S B1336840 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile CAS No. 859851-02-8

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile

Cat. No. B1336840
CAS RN: 859851-02-8
M. Wt: 167.19 g/mol
InChI Key: HSQAPDOVCIFQCU-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is an aromatic ether . It is a chemical compound with the molecular formula C7H5NO2S .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a novel conducting polymer poly (2,5-bis (5- (2,3-dihydrothieno [3,4-b] [1, 4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno [3,2-b]thiophene) has been developed and synthesized via in situ oxidative polymerization using FeCl3 as the oxidant .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is characterized by a thiophene ring fused with a 1,4-dioxine ring . The compound has a planar structure, which is typical for aromatic compounds .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of polymers . It can also undergo proton doping, and the doping process is reversible .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 167.19 g/mol . It has a topological polar surface area of 70.5 Ų, indicating its polarity . The compound also exhibits p-type conduction, with a Seebeck coefficient of ca. 24 µV/K, and an electrical conductivity of ca. 30 S·cm−1 with a carrier density of 2×10^20 cm−3 .

Scientific Research Applications

Organic Electronics and Conductive Polymers

The compound 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is closely related to 3,4-ethylenedioxythiophene (EDOT), which is used as a monomer in the synthesis of conductive polymers. These polymers have potential applications in various electronic devices such as diode components, field-effect transistors, flexible electroluminescent lamps, organic solar cells, and organic LEDs due to their high ionization potential, charge carrying mobility, and environmental stability .

Synthesis of Gold Nanoparticles

EDOT has been used as a reductant in the one-pot synthesis of gold nanoparticles from chloroauric acid. The compound 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile could potentially be used in similar reactions due to its structural similarity .

Optical Applications

The compound is also used in the synthesis of conjugated polymers and copolymers with potential optical applications. These materials can be modified with different chemical groups to tailor their properties for specific uses .

Electrochromic Devices

A related compound, poly(2,3-dimethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine) (PEDOT-Me2), has been synthesized and shows promise for use in electrochromic devices. These devices change color when an electric charge is applied and have applications in smart windows, displays, and mirrors .

properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQAPDOVCIFQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428783
Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile

CAS RN

859851-02-8
Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile
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